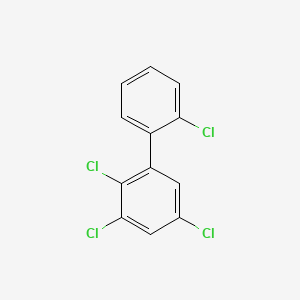

2,2',3,5-Tetrachlorobiphenyl

Übersicht

Beschreibung

2,2’,3,5-Tetrachlorobiphenyl is one of the many polychlorinated biphenyls, which are synthetic organic chemicals consisting of biphenyl molecules with chlorine atoms attached. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards have led to their regulation and ban in many countries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,5-Tetrachlorobiphenyl typically involves the chlorination of biphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,5-Tetrachlorobiphenyl, was historically conducted through batch processes involving the direct chlorination of biphenyl. The process was optimized to produce mixtures with specific chlorine content, tailored for various applications such as electrical insulators and heat transfer fluids .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2’,3,5-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: Reductive dechlorination can occur under anaerobic conditions, often mediated by microbial activity.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include oxidizing agents such as potassium permanganate or cytochrome P450 enzymes.

Reduction: Reductive dechlorination often involves the use of reducing agents like sodium borohydride or microbial consortia.

Substitution: Nucleophilic substitution can be facilitated by reagents such as sodium hydroxide or other nucleophiles.

Major Products Formed:

Oxidation: Hydroxylated biphenyls.

Reduction: Lower chlorinated biphenyls or biphenyl.

Substitution: Biphenyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2,2’,3,5-Tetrachlorobiphenyl has been extensively studied for its environmental impact and biological effects. Some key research applications include:

Environmental Chemistry: Studying its persistence and degradation in various ecosystems.

Toxicology: Investigating its effects on human health and its role as an endocrine disruptor.

Bioremediation: Exploring microbial degradation pathways to mitigate its environmental impact.

Wirkmechanismus

2,2’,3,5-Tetrachlorobiphenyl exerts its effects primarily through interaction with cellular membranes and enzymes. It can disrupt oxidative phosphorylation in mitochondria, leading to impaired energy production. The compound also activates the expression of xenobiotic metabolizing enzymes, such as cytochrome P450, which are involved in its biotransformation .

Vergleich Mit ähnlichen Verbindungen

- 2,2’,5,5’-Tetrachlorobiphenyl

- 2,3’,4,4’-Tetrachlorobiphenyl

- 2,2’,4,5’-Tetrachlorobiphenyl

Comparison: 2,2’,3,5-Tetrachlorobiphenyl is unique in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other tetrachlorobiphenyls, it may exhibit different environmental persistence and toxicity profiles .

Biologische Aktivität

2,2',3,5-Tetrachlorobiphenyl (PCB-44) is a member of the polychlorinated biphenyls (PCBs), a class of synthetic organic compounds known for their environmental persistence and potential toxicity. This compound has garnered attention due to its biological activity, which includes interactions with cellular mechanisms and implications for human health and ecological systems.

This compound is characterized by its biphenyl structure with four chlorine atoms attached at the 2, 2', 3, and 5 positions. Its chemical stability contributes to its persistence in the environment, leading to bioaccumulation in living organisms.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P-450 enzymes, which are crucial for drug metabolism. This interaction may affect the metabolism of other xenobiotics and endogenous compounds .

- Cellular Signaling : It influences various cellular signaling pathways and gene expression, potentially leading to adverse effects such as endocrine disruption and carcinogenicity .

- Oxidative Stress : Research indicates that PCB-44 can induce oxidative stress in cells, affecting mitochondrial function and leading to cell damage .

Toxicological Studies

Several studies have investigated the toxicological effects of this compound:

- In Vitro Studies : Laboratory studies have demonstrated that PCB-44 can induce DNA strand breaks in mouse cells. This genotoxicity raises concerns about its potential carcinogenic effects .

- In Vivo Studies : Animal studies have shown that exposure to high doses of PCB-44 can lead to significant health issues. For instance, rats administered PCB-44 exhibited alterations in liver enzyme activities and increased oxidative stress markers .

- Kinetic Analysis : A study using rat liver mitochondria revealed that PCB-44 inhibited both respiratory and phosphorylation subsystems of oxidative phosphorylation. This inhibition could lead to decreased ATP production and increased membrane permeability .

Case Study 1: Environmental Impact

A study on the concentrations of selected persistent organic pollutants (POPs) highlighted the presence of PCB-44 in human serum samples. The findings indicated that serum concentrations of PCBs tend to increase with age, suggesting long-term exposure effects .

Case Study 2: Metabolomic Effects

Research focusing on the metabolomic effects of PCB exposure found that animals exposed to PCB-44 showed significant metabolic disruptions. These disruptions were linked to alterations in lipid metabolism and increased inflammatory markers in serum .

Data Table: Summary of Biological Effects

Eigenschaften

IUPAC Name |

1,2,5-trichloro-3-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-7-5-9(12(16)11(15)6-7)8-3-1-2-4-10(8)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBNBYFPJCCKTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00867918 | |

| Record name | 2,2',3,5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70362-46-8 | |

| Record name | 2,2′,3,5-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70362-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,5-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAN00VSP5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,2',3,5-Tetrachlorobiphenyl identified and quantified in environmental samples?

A1: Gas chromatography coupled with electron capture detection (GC-ECD) serves as a primary technique for analyzing this compound and other PCB congeners. [, ] This method relies on the distinct retention times of individual congeners within a mixture when passing through a specific chromatographic column. [, ]

Q2: Can you elaborate on the significance of retention indexes in analyzing this compound and other PCBs?

A2: Retention indexes offer a standardized approach to identify and quantify PCB congeners like this compound across different laboratories and chromatographic systems. [] This method mitigates variations arising from fluctuations in column conditions or instrument parameters. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.